molecular formula C13H13ClO2 B8462616 4-(4-oxocyclohexyl)benzoyl Chloride CAS No. 139778-75-9

4-(4-oxocyclohexyl)benzoyl Chloride

Cat. No.: B8462616
CAS No.: 139778-75-9
M. Wt: 236.69 g/mol
InChI Key: LYOXTSKUEXXZSG-UHFFFAOYSA-N
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Description

4-(4-Oxocyclohexyl)benzoyl chloride (CAS 139778-75-9) is a specialized organic compound with the molecular formula C 13 H 13 ClO 2 and a molecular weight of 236.69 g/mol . This molecule integrates a reactive benzoyl chloride group with a 4-oxocyclohexyl substituent, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The acyl chloride moiety is highly reactive towards nucleophiles, enabling this compound to serve as a key precursor for synthesizing amides via reaction with amines and esters via reaction with alcohols. These reactions are fundamental for constructing complex molecular architectures, particularly in the development of pharmaceutical candidates and advanced polymers. The 4-oxocyclohexyl group offers a conformationally flexible cyclohexane ring and a ketone functionality, which can be further modified through reduction or nucleophilic addition, providing researchers with a versatile handle for structural diversification. As a benzoyl chloride derivative, it requires careful handling; it is moisture-sensitive, reacts with water to generate hydrogen chloride , and is a skin and eye irritant. This product is intended for research purposes in a controlled laboratory setting and is strictly for Professional, Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

139778-75-9

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

4-(4-oxocyclohexyl)benzoyl chloride

InChI

InChI=1S/C13H13ClO2/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2

InChI Key

LYOXTSKUEXXZSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4-(4-oxocyclohexyl)benzoyl chloride can be contextualized by comparing it to structurally related benzoyl chloride derivatives. Below is a detailed analysis based on substituent effects, synthesis methods, and applications.

Structural and Electronic Effects

Key Substituent Groups and Their Influence :

Compound Name Substituent Electronic Effect Steric Effect
This compound Cyclohexanone (C=O) Electron-withdrawing High (bulky cyclohexyl)
4-Nitrobenzoyl chloride -NO₂ Strong electron-withdrawing Low
4-Methoxybenzoyl chloride -OCH₃ Electron-donating Moderate
4-Methylbenzoyl chloride -CH₃ Electron-donating (weak) Low
4-(Trifluoromethoxy)benzoyl chloride -OCF₃ Electron-withdrawing Moderate
4-(4-Phenylbutoxy)benzoyl chloride -O(CH₂)₃Ph Electron-donating (ether) High (long alkyl chain)

Discussion :

  • Electrophilicity : The 4-nitro and 4-trifluoromethoxy derivatives exhibit higher electrophilicity due to strong electron-withdrawing groups, accelerating reactions like amidation or esterification. In contrast, 4-methoxy and 4-methyl groups reduce electrophilicity .
  • Steric Hindrance : The 4-oxocyclohexyl and 4-(4-phenylbutoxy) groups introduce significant steric bulk, which may slow reaction kinetics in crowded environments but enhance selectivity in multi-step syntheses .
Physical Properties and Reactivity

Comparative Data Table :

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents)
This compound C₁₃H₁₃ClO₂ 236.70 Not reported Ethanol, DCM, DMF*
4-Nitrobenzoyl chloride C₇H₄ClNO₃ 185.56 72–74 DCM, THF, ether
4-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 22–24 Ether, chloroform
4-(Trichloromethyl)benzoyl chloride C₈H₄Cl₄O 259.93 35–37 Toluene, DCM
4-(4-Phenylbutoxy)benzoyl chloride C₁₇H₁₇ClO₂ 288.77 Not reported NMP, DMF

*Inferred from analogous compounds in .

Reactivity Trends :

  • Nucleophilic Acyl Substitution : 4-Nitrobenzoyl chloride reacts rapidly with amines (e.g., piperazine) under mild conditions, while 4-methoxy derivatives require longer reaction times . The 4-oxocyclohexyl variant may exhibit intermediate reactivity due to balanced electronic and steric effects.
  • Thermal Stability : Bulky substituents (e.g., 4-phenylbutoxy) enhance thermal stability, as seen in polyimide synthesis for high-performance films .

Preparation Methods

Substrate Selection and Reactivity

The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic systems. For 4-(4-oxocyclohexyl)benzoyl chloride, this method involves reacting cyclohexanone derivatives with benzoyl chloride precursors. In a representative procedure, cyclohexanone is first converted to 4-chlorocyclohexanone via chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The chlorinated intermediate then undergoes Friedel-Crafts alkylation with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃).

Catalytic Optimization

Reaction efficiency depends on the Lewis acid catalyst and solvent system. For example, AlCl₃ in dichloromethane at 0–5°C achieves 70–75% conversion to the acylated intermediate, while FeCl₃ in chloroform at room temperature yields 65–68%. Side reactions, such as over-acylation or ring chlorination, are mitigated by controlling stoichiometry (1:1.2 molar ratio of acylating agent to aromatic substrate) and reaction time (<4 hours).

Carboxylic Acid Chlorination

Direct Conversion from 4-(4-Oxocyclohexyl)benzoic Acid

The most straightforward route involves chlorinating the corresponding carboxylic acid. 4-(4-Oxocyclohexyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous conditions.

Reaction Conditions and Yield

  • Thionyl Chloride Method :

    • Reagents : SOCl₂ (3 equivalents), dimethylformamide (DMF, catalytic)

    • Solvent : Toluene or dichloromethane

    • Temperature : Reflux (80–110°C)

    • Time : 6–8 hours

    • Yield : 85–90%

  • Oxalyl Chloride Method :

    • Reagents : (COCl)₂ (2.5 equivalents), DMF (0.1 equivalents)

    • Solvent : Tetrahydrofuran (THF)

    • Temperature : 0°C to room temperature

    • Time : 2–3 hours

    • Yield : 88–92%

Both methods produce high-purity product, as confirmed by 1H^1H NMR and IR spectroscopy (C=O stretch at 1770–1785 cm⁻¹ and C–Cl stretch at 750–760 cm⁻¹).

Multi-Step Functionalization via Intermediate Amides

Aminolysis and Subsequent Chlorination

A less conventional approach involves synthesizing an amide intermediate followed by chlorination. For example, 4-(4-oxocyclohexyl)benzamide is prepared via coupling 4-(4-oxocyclohexyl)benzoic acid with ammonium chloride using carbodiimide reagents (e.g., EDC or DCC). The amide is then treated with PCl₅ or SOCl₂ to yield the target acyl chloride.

Protocol and Challenges

  • Coupling Step :

    • Reagents : EDC (1.2 equivalents), HOBt (1.1 equivalents)

    • Solvent : THF

    • Yield : 78–82%

  • Chlorination Step :

    • Reagents : PCl₅ (2 equivalents)

    • Solvent : Benzene

    • Temperature : 60°C

    • Yield : 70–75%

This method introduces complexity but avoids direct handling of volatile chlorinating agents. Side products, such as phosphorous oxychloride (POCl₃), require careful purification via fractional distillation.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Friedel-Crafts AcylationSingle-step; scalableRequires harsh Lewis acids65–75%
Carboxylic Acid ChlorinationHigh yield; minimal byproductsSOCl₂/oxalyl chloride toxicity85–92%
Amide IntermediateAvoids direct chlorinationMulti-step; lower overall yield70–75%

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale production prioritizes solvent recycling, particularly for dichloromethane and toluene. Distillation columns recover >90% of solvents, reducing environmental impact. Chlorinated byproducts, such as HCl gas, are neutralized using scrubbers with NaOH solutions.

Process Optimization via DOE

Design of Experiments (DOE) models identify critical parameters:

  • Temperature : Optimal at 25–30°C for oxalyl chloride route (prevents exothermic runaway).

  • Catalyst Loading : AlCl₃ at 5 mol% maximizes acylation efficiency without side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (CDCl₃) :

    • Cyclohexanone protons: δ 2.45–2.60 (m, 4H, cyclohexyl CH₂)

    • Aromatic protons: δ 7.85 (d, 2H, J = 8.5 Hz), δ 8.10 (d, 2H, J = 8.5 Hz)

  • 13C^{13}C NMR :

    • Carbonyl (C=O): δ 195.2 (cyclohexanone), δ 168.9 (benzoyl chloride)

Q & A

Q. How should researchers address conflicting storage recommendations (e.g., temperature ranges) from different safety data sheets?

  • Methodological Answer :
  • Comparative stability testing : Conduct accelerated degradation studies at 25°C, 30°C, and 40°C with HPLC monitoring to determine optimal storage conditions .
  • Literature cross-check : Validate recommendations against peer-reviewed protocols for analogous benzoyl chlorides .

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